methyl 3-amino-1H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indazole core with an amino group at the 3-position and a carboxylate ester group at the 6-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indazole ring . The amino group can be introduced through nucleophilic substitution reactions, while the carboxylate ester group is often introduced via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and carboxylate ester group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Methyl 3-amino-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
- Methyl 3-iodo-1H-indazole-6-carboxylate
- Methyl 5-fluoro-1H-indazole-6-carboxylate
- Methyl 4-bromo-1H-indazole-6-carboxylate
These compounds share a similar indazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
Biological Activity
Methyl 3-amino-1H-indazole-6-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and modulation of cellular pathways. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic indazole core with an amino group at the 3-position and a carboxylate ester at the 6-position. This unique configuration is essential for its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, influencing various biological pathways. Key aspects include:
- Enzyme Inhibition : The amino and carboxylate groups facilitate binding to enzymes, potentially modulating their activity.
- Calcium Signaling : Similar compounds in the indazole class have been shown to influence calcium influx through CRAC channels, impacting mast cell activation and inflammatory responses .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and related compounds. For instance, a structural analysis indicated that indazole derivatives could inhibit cancer cell proliferation effectively. One notable study demonstrated that a closely related compound exhibited an IC50 value of 5.15 µM against K562 chronic myeloid leukemia cells, showcasing selective toxicity towards cancer cells compared to normal cells (HEK-293) with an IC50 of 33.2 µM .
Apoptosis Induction
The compound has been implicated in promoting apoptosis in cancer cells by modulating key proteins involved in cell survival:
- Bcl-2 Family Proteins : Studies indicate that this compound may downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to increased apoptosis rates .
- p53 Pathway Modulation : The compound appears to disrupt the p53/MDM2 interaction, enhancing p53 levels which are crucial for triggering apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of indazole derivatives. Research indicates that modifications at specific positions on the indazole ring can significantly alter potency and selectivity:
Compound | IC50 (µM) | Target |
---|---|---|
This compound | TBD | TBD |
Compound 6o | 5.15 | K562 |
Compound 6o (Normal Cells) | 33.2 | HEK-293 |
The presence of substituents at the 3 and 6 positions of the indazole ring has been shown to enhance inhibitory activity against various cancer cell lines .
Study on Indazole Derivatives
A comprehensive study focused on a series of indazole derivatives demonstrated their effectiveness as CRAC channel blockers, which are crucial in regulating mast cell functions linked to inflammatory diseases. The findings emphasized that specific structural features significantly influenced their biological activity .
Anticancer Screening
In another study, a range of indazole derivatives were synthesized and screened for their antitumor properties against several human cancer cell lines, including lung (A549), prostate (PC-3), and hepatoma (Hep-G2). The results indicated promising activity with particular compounds showing significant cytotoxic effects against targeted cancer cells while sparing normal cells .
Properties
IUPAC Name |
methyl 3-amino-1H-indazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNDPDJGDUNATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.